4-Methyl-2-(naphthalen-1-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(naphthalen-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-13-9-10-18(19)16(11-13)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYUGQKWCCWNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methyl 2 Naphthalen 1 Ylmethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Investigations
Proton (¹H) NMR spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-Methyl-2-(naphthalen-1-ylmethyl)aniline, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and aniline (B41778) rings, the methylene (B1212753) bridge protons, and the methyl group protons are expected.
The aromatic region would likely display a complex series of multiplets due to the coupling between adjacent protons on both the substituted benzene (B151609) ring and the naphthalene ring system. The seven protons of the naphthalen-1-yl group and the three protons of the 1,2,4-trisubstituted benzene ring would resonate in this downfield area, typically between δ 6.5 and 8.2 ppm. The benzylic methylene protons (Ar-CH₂-Ar) would appear as a characteristic singlet, integrating to two protons, in the range of δ 4.0-5.0 ppm. The methyl group attached to the aniline ring would be observed as a singlet, integrating to three protons, in the more upfield region of approximately δ 2.0-2.5 ppm. The N-H proton of the amine group would likely appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Characterization
Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by a number of signals in the aromatic region (typically δ 110-150 ppm), corresponding to the carbons of the naphthalene and aniline moieties. The quaternary carbons, those without attached protons, would generally exhibit signals of lower intensity. The carbon of the methylene bridge would be expected in the δ 40-50 ppm range, while the methyl carbon would resonate at the most upfield position, typically around δ 20-25 ppm.
¹³C NMR Data Table (Predicted)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene (Aromatic CH) | 123-129 |
| Naphthalene (Quaternary C) | 131-134 |
| Aniline (Aromatic CH) | 115-130 |
| Aniline (C-N) | 140-145 |
| Aniline (C-CH₃) | 128-132 |
| Aniline (C-CH₂) | 125-130 |
| Methylene (-CH₂-) | 40-50 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Molecular Architecture Confirmation
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.govscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. It is invaluable for tracing the connectivity of protons within the individual aromatic ring systems, confirming which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons. nih.gov
Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Presence and Vibrational Modes
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. A sharp to moderately broad band in the region of 3350-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine. C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would also be present in the fingerprint region (<1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. The non-polar nature of many of the C-C and C-H bonds in the aromatic systems makes them particularly Raman active.
Vibrational Spectroscopy Data Table
| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3350-3500 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
Mass Spectrometric Approaches for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. longdom.orgnih.gov For this compound (C₁₈H₁₇N), HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺. This experimentally determined exact mass would then be compared to the calculated theoretical mass. A close match provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. Analysis of the fragmentation patterns observed in the mass spectrum can reveal characteristic losses. nih.govraco.cat For this molecule, likely fragmentation pathways would include the cleavage of the benzylic C-N bond or the C-C bond of the methylene bridge, leading to stable fragment ions such as the naphthylmethyl cation or fragments related to the methylaniline moiety.
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
Detailed Research Findings
Although a crystal structure for this compound has not been specifically reported, analysis of structurally similar compounds provides insight into its likely solid-state conformation. For instance, the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide reveals a dihedral angle of 82.50 (7)° between the naphthalene and benzene rings. researchgate.netnih.gov A similar twisted conformation would be expected for this compound due to steric hindrance between the bulky naphthalene and 4-methylphenyl groups.
In the solid state, the molecular packing would likely be influenced by weak intermolecular interactions such as van der Waals forces and potential C-H···π interactions. The presence of the amine group also allows for the possibility of N-H···π interactions, which could further stabilize the crystal lattice.
Interactive Data Table: Crystallographic Data for a Structurally Related Compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Monoclinic | P21/c | 10.345(2) | 12.098(3) | 13.287(3) | 98.78(3) | 1642.1(6) |
Data from the crystal structure of a related acetamide (B32628) derivative provides a model for the potential crystallographic parameters of this compound. researchgate.netnih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength. libretexts.org
Detailed Research Findings
The compound this compound is not chiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example by substitution at the methylene bridge, the resulting enantiomers could be distinguished using these techniques.
For naphthalene derivatives, the electronic transitions in the UV-Vis region give rise to characteristic CD and ORD signals. dtu.dk The sign and magnitude of the Cotton effects in the CD and ORD spectra can be related to the absolute configuration of the stereocenter. nih.govnih.gov
In a hypothetical chiral derivative of this compound, the interaction of the naphthalene and aniline chromophores would lead to complex chiroptical properties. The analysis of the resulting spectra, often aided by theoretical calculations, could be used to determine the enantiomeric excess of a non-racemic mixture. rsc.org
Computational and Theoretical Studies on 4 Methyl 2 Naphthalen 1 Ylmethyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of 4-Methyl-2-(naphthalen-1-ylmethyl)aniline. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), to achieve reliable results. irjweb.comresearchgate.net The optimized structure provides a stable, low-energy conformation of the molecule in its ground state.
Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(aromatic)-N | 1.40 |
| N-H | 1.01 | |
| C(aromatic)-C(methyl) | 1.51 | |
| C(aromatic)-C(methylene) | 1.52 | |
| Bond Angle (˚) | C-N-H | 115.0 |
| H-N-H | 110.0 | |
| C(aromatic)-C(methylene)-C(naphthyl) | 112.5 | |
| Dihedral Angle (˚) | C(aromatic)-C(aromatic)-N-H | 180.0 |
Note: These values are illustrative and representative of typical DFT calculation results for similar aromatic amines.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For this compound, the HOMO is likely localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the naphthalene (B1677914) moiety. The energy gap can be used to infer the molecule's potential for charge transfer interactions. researchgate.netnih.gov
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |
| HOMO-LUMO Energy Gap | ΔE | 4.60 |
| Electronegativity | χ | 3.55 |
| Chemical Hardness | η | 2.30 |
| Electrophilicity Index | ω | 2.74 |
Note: These values are hypothetical and serve to illustrate the application of HOMO-LUMO analysis.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.com The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential, typically colored red, are susceptible to electrophilic attack and are associated with lone pairs of electrons. Conversely, regions of positive potential, often shown in blue, indicate electron-deficient areas that are prone to nucleophilic attack. youtube.com For this compound, the most negative potential is expected around the nitrogen atom of the aniline group due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. The hydrogen atoms of the amine group would exhibit a positive potential.
DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated and are often scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net These predicted frequencies aid in the assignment of experimental IR and Raman spectra. researchgate.netresearchgate.net For instance, the characteristic N-H stretching vibrations of the amine group and the C-H stretching of the aromatic and methyl groups can be precisely identified. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts are typically in good agreement with experimental values, helping to confirm the molecular structure. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Pathways
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insight into the conformational landscape and flexibility of this compound. mdpi.commdpi.com These simulations can reveal how the naphthalene and methyl-substituted aniline rings rotate relative to each other and the accessible conformations the molecule can adopt in different environments, such as in solution. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov
Quantum Chemical Topology (QCT) and Bader's Theory of Atoms in Molecules (AIM) Analysis
Quantum Chemical Topology (QCT) and the associated Atoms in Molecules (AIM) theory, developed by Richard Bader, provide a rigorous method for analyzing the electron density distribution in a molecule. AIM can be used to define atoms and the bonds between them based on the topology of the electron density. This analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the molecular structure of this compound.
In Silico Modeling of Ligand-Receptor Interactions and Molecular Docking Studies (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is crucial for understanding the potential biological activity of a compound. In the context of this compound, docking studies could be performed to investigate its binding mode within the active site of a specific biological target. nih.govjscimedcentral.com
The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. ijper.orgscienceforecastoa.com These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. jscimedcentral.com For example, the aniline nitrogen could act as a hydrogen bond acceptor or donor, while the naphthalene and phenyl rings could engage in hydrophobic and stacking interactions with amino acid residues in the receptor's active site. The results of such studies provide a mechanistic hypothesis for the molecule's biological function, guiding further experimental investigation. nih.gov
Chemical Reactivity and Transformation of 4 Methyl 2 Naphthalen 1 Ylmethyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Naphthalene (B1677914) Moieties
The structure of 4-Methyl-2-(naphthalen-1-ylmethyl)aniline presents two distinct aromatic systems susceptible to electrophilic aromatic substitution: the substituted aniline ring and the naphthalene ring. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.
The aniline ring contains a secondary amino group (-NH-) and a methyl group (-CH3). The amino group is a powerful activating group and is ortho, para-directing. The methyl group is also an activating, ortho, para-directing substituent. In this specific molecule, the position para to the strongly activating amino group is occupied by the methyl group. The two ortho positions are sterically different; one is adjacent to the methyl group, and the other is occupied by the bulky naphthylmethyl group, which would significantly hinder any substitution at that position. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group and meta to the methyl group (C6 position).
The naphthalene ring is substituted with a methylene (B1212753) bridge (-CH2-), which is a weakly activating, ortho, para-directing group. Thus, electrophilic substitution on the naphthalene moiety would likely be directed to the C4 and C5 positions.
Common electrophilic aromatic substitution reactions include nitration and halogenation. evitachem.com For instance, nitration using a mixture of nitric acid and sulfuric acid, or halogenation with chlorine or bromine, could lead to the functionalization of either aromatic system, with the precise location depending on the reaction conditions and the steric and electronic factors at play. evitachem.com
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Ring System | Substituent | Activating/Deactivating | Directing Effect | Predicted Position of Substitution |
| Aniline Ring | -NH- (Amino) | Strongly Activating | ortho, para | C6 (ortho to amino, meta to methyl) |
| -CH₃ (Methyl) | Activating | ortho, para | C6 (ortho to amino, meta to methyl) | |
| -CH₂-R (Naphthylmethyl) | Activating | ortho, para | C6 (ortho to amino) | |
| Naphthalene Ring | -CH₂-Ar (Benzyl-type) | Weakly Activating | ortho, para | C4, C5 |
Nucleophilic Reactivity of the Amino Group and Derivatives
The nitrogen atom of the secondary amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions, such as alkylation and acylation, to form corresponding tertiary amines and amides. The reactivity of the amino group is a fundamental characteristic of anilines and their derivatives. jmchemsci.comresearchgate.net
For example, N-acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. This transformation is significant as it converts the basic amino group into a neutral amide group, which alters the electronic properties of the aniline ring, making it less susceptible to electrophilic substitution and oxidation.
Similarly, N-alkylation could introduce a third substituent onto the nitrogen atom, forming a tertiary amine. The nucleophilic character of the nitrogen is also central to its ability to act as a ligand in coordination chemistry, as discussed in section 5.4.
Oxidation and Reduction Pathways of the Aniline and Naphthylmethyl Functionalities
The aniline and naphthylmethyl components of the molecule are subject to both oxidation and reduction under appropriate conditions. Aromatic amines are known to be sensitive to oxidizing agents. evitachem.com
A notable transformation is the visible-light-mediated dehydrogenation of 4-methyl-N-(naphthalen-1-ylmethyl)aniline. molaid.com In the presence of a ruthenium-based photocatalyst and oxygen, the secondary amine can be selectively oxidized to the corresponding imine, α-Naphthyliden-4-methylanilin, in high yield. molaid.com This reaction specifically targets the C-N single bond of the amine and the adjacent C-H bonds of the methylene bridge.
Conversely, this resulting imine can be efficiently reduced back to the parent secondary amine, 4-methyl-N-(naphthalen-1-ylmethyl)aniline. molaid.com A reported method for this transformation involves using zinc powder and sodium hydroxide (B78521) in an aqueous medium, achieving a 90% yield. molaid.com This oxidation-reduction cycle demonstrates the chemical flexibility of the naphthylmethyl-aniline linkage.
Table 2: Key Oxidation and Reduction Reactions
| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |
| 4-Methyl-N-(naphthalen-1-ylmethyl)aniline | tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate, O₂, visible light, CH₃CN | α-Naphthyliden-4-methylanilin | Oxidation | molaid.com |
| α-Naphthyliden-4-methylanilin | Zn, NaOH, H₂O | 4-Methyl-N-(naphthalen-1-ylmethyl)aniline | Reduction | molaid.com |
Metal Complexation and Coordination Chemistry of this compound as a Ligand
The presence of the nucleophilic nitrogen atom and the electron-rich π-systems of the aniline and naphthalene rings suggests that this compound can function as a ligand in coordination chemistry. While specific complexes with this exact ligand are not detailed in the provided search results, extensive research on analogous N-donor ligands, including those with aniline and naphthalene fragments, allows for a well-grounded prediction of its coordination behavior. nih.govuomphysics.net
The primary coordination site is the nitrogen atom of the amino group, which can act as a Lewis base, donating its lone pair of electrons to a metal center. jmchemsci.com Ligands containing similar aniline or benzylamine (B48309) moieties are known to form stable complexes with a variety of transition metals, including palladium(II), zinc(II), cadmium(II), copper(II), cobalt(II), and manganese(II). rsc.orgresearchgate.net
Depending on the metal ion and other coordinating ligands, the resulting complexes can adopt various geometries. For instance, palladium(II) complexes with related N,N'-bidentate ligands often exhibit distorted square planar geometries. researchgate.net Iron(III) and platinum(IV) have been shown to form octahedral complexes with Schiff base ligands derived from naphthalene precursors. uobaghdad.edu.iq The flexibility of the naphthylmethyl group may allow the ligand to adapt to the steric and electronic requirements of different metal centers, potentially acting as a monodentate or even a bidentate ligand if the naphthalene π-system participates in coordination.
Table 3: Examples of Related Ligands and Their Metal Complexes
| Ligand | Metal Ion(s) | Resulting Geometry | Reference |
| 4-methoxy-N-(pyridin-2-ylmethyl) aniline | Pd(II) | Distorted Square Planar | researchgate.net |
| N,N,4-tris(pyridin-2-ylmethyl)aniline | Cu, Co, Mn | Discrete complexes, dimers, 1D polymers | rsc.org |
| 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide | Co(III), Ni(II) | Distorted Octahedral | uomphysics.net |
| 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol | Fe(III), Pt(IV) | Octahedral | uobaghdad.edu.iq |
Cyclization and Rearrangement Reactions Leading to Novel Ring Systems
The structural framework of this compound serves as a precursor for the synthesis of more complex, heterocyclic structures through cyclization reactions. Research on related N-alkyl anilines demonstrates their utility in forming novel ring systems under specific catalytic conditions.
One powerful method involves Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes. molaid.com Under metal- and solvent-free conditions with oxygen as the oxidant, these reactions can yield substituted quinolines, a core structure in many biologically active molecules. molaid.com
Derivatization and Synthesis of Analogues of 4 Methyl 2 Naphthalen 1 Ylmethyl Aniline
Synthesis of N-Substituted and N-Protected Derivatives of 4-Methyl-2-(naphthalen-1-ylmethyl)aniline
The secondary amine in this compound is a prime site for derivatization through N-alkylation, N-acylation, and the introduction of protecting groups. These modifications are fundamental for modulating the compound's physicochemical properties and for enabling further synthetic transformations.
N-Alkylation and N-Methylation:
N-alkylation of anilines can be achieved through various methods, including reactions with alkyl halides or reductive amination. A common strategy for N-methylation involves the use of methanol (B129727) in the presence of a suitable catalyst. For instance, the N-alkylation of aniline (B41778) derivatives with alcohols, including benzyl (B1604629) alcohol, has been effectively catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes in solvent-free conditions. nih.gov This "borrowing hydrogen" methodology, which proceeds via an oxidation-imine formation-reduction sequence, is a green and atom-economical approach. Another method involves the use of alkyl boronic acids as alkylating agents, promoted by copper(II) acetate. organic-chemistry.org While not specifically documented for this compound, these general methods are expected to be applicable.
N-Acylation:
Acylation of the secondary amine can be readily accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic properties of the aniline ring and serve as a precursor for further reactions.
N-Protection:
In multi-step syntheses, the protection of the secondary amine may be necessary to prevent unwanted side reactions. Common amine protecting groups, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Ts), can be introduced under standard conditions. For example, the synthesis of N-tosyl-disubstituted 2-aminobenzylamines has been reported as a key step in the synthesis of benzodiazepine (B76468) derivatives, highlighting the utility of N-protection in complex molecule synthesis. mdpi.comresearchgate.net
| Reaction Type | Reagents/Catalysts | Potential Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alcohols, NHC-Ir(III)/Ru(II) catalyst, KOtBu | N-Alkyl-4-methyl-2-(naphthalen-1-ylmethyl)aniline | nih.gov |
| N-Alkylation | Alkyl boronic acids, Cu(OAc)2 | N-Alkyl-4-methyl-2-(naphthalen-1-ylmethyl)aniline | organic-chemistry.org |
| N-Acylation | Acyl chloride/anhydride (B1165640), Base | N-Acyl-4-methyl-2-(naphthalen-1-ylmethyl)aniline | General Knowledge |
| N-Protection (Tosyl) | TsCl, Base | N-Tosyl-4-methyl-2-(naphthalen-1-ylmethyl)aniline | mdpi.comresearchgate.net |
Regioselective Modification of the Methyl and Naphthyl Moieties
The presence of a methyl group on the aniline ring and the naphthyl group provides opportunities for regioselective functionalization to generate a diverse library of analogues.
Modification of the Methyl Group:
The methyl group can be a handle for various transformations. For instance, benzylic oxidation of methylarenes to aldehydes is a valuable transformation. nih.gov While direct oxidation of the methyl group on this compound is not specifically described, electrochemical methods have been shown to achieve site-selective oxidation of methyl benzoheterocycles. nih.gov Another potential modification is halogenation. The conversion of methyl ketones to alkyl halides via deacylative halogenation has been reported, suggesting that if the methyl group were first oxidized to a ketone, it could be further functionalized. nih.gov Free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) under photochemical conditions is also a plausible route, though selectivity can be a challenge. researchgate.net
Modification of the Naphthyl Moiety:
The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating nature of the attached alkyl-amino-phenyl group and governed by the inherent reactivity of the naphthalene core. Generally, electrophilic attack on a 1-substituted naphthalene favors the 4-position due to the formation of a more stable carbocation intermediate. youtube.comyoutube.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur regioselectively on the naphthyl ring, likely at the C4' or C5' position. For example, remote C-H halogenation of 8-substituted quinolines has been achieved at the C5 position, demonstrating the feasibility of regioselective functionalization of polycyclic aromatic systems. rsc.org
| Moiety | Reaction Type | Reagents/Catalysts | Potential Product | Reference |
|---|---|---|---|---|
| Methyl Group | Oxidation | Electrochemical methods | 4-Formyl-2-(naphthalen-1-ylmethyl)aniline | nih.gov |
| Methyl Group | Halogenation | NBS, Light | 4-(Bromomethyl)-2-(naphthalen-1-ylmethyl)aniline | researchgate.net |
| Naphthyl Moiety | Electrophilic Substitution | HNO3/H2SO4, Br2/FeBr3, etc. | 4-Methyl-2-(X-naphthalen-1-ylmethyl)aniline | youtube.comyoutube.com |
Heterocyclic Ring Formation Utilizing this compound as a Precursor
The structure of this compound, being a 2-aminobenzylamine analogue, is a valuable precursor for the synthesis of various fused heterocyclic systems.
Quinoline (B57606) Synthesis:
Quinolines are a significant class of heterocycles with diverse applications. nih.govresearchgate.net One of the classical methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While this compound itself is not a direct substrate for the Friedländer synthesis, its derivatives could be. For example, if the methyl group were oxidized to a carboxylic acid and the amino group to a nitro group, subsequent reduction and cyclization could potentially lead to quinoline derivatives. More modern approaches involve metal-free, radical-promoted cyclizations of arylamine precursors. mdpi.com
Acridine (B1665455) Synthesis:
Acridines are another class of important nitrogen-containing heterocycles. nih.gov The synthesis of acridines can be achieved through various methods, including the palladium-catalyzed addition of terminal alkynes to bis(2-bromophenyl)amine. nih.govmdpi.com A Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride. youtube.com It is conceivable that under appropriate conditions, an intramolecular cyclization of this compound could be induced to form a dihydroacridine derivative, which could then be oxidized to the corresponding acridine.
Benzodiazepine Synthesis:
1,4-Benzodiazepines can be synthesized via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.comresearchgate.net Given that this compound is a substituted 2-aminobenzylamine, its N-tosylated derivative could potentially undergo similar cyclization reactions to yield novel benzodiazepine analogues. Another common route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones. nih.govnih.gov
| Target Heterocycle | General Synthetic Strategy | Potential Precursor from Target Compound | Reference |
|---|---|---|---|
| Quinoline | Friedländer Annulation / Radical Cyclization | Oxidized/modified derivatives | nih.govresearchgate.netmdpi.com |
| Acridine | Bernthsen Synthesis / Intramolecular Cyclization | This compound | nih.govyoutube.com |
| Benzodiazepine | Pd-catalyzed Cyclization | N-Tosyl-4-methyl-2-(naphthalen-1-ylmethyl)aniline | mdpi.comresearchgate.net |
Stereoselective Synthesis of Enantiopure this compound Analogues (if applicable)
The methylene bridge connecting the aniline and naphthalene moieties in this compound is a prochiral center if the two aromatic rings are differently substituted. Asymmetric synthesis of chiral amines is a field of significant interest.
One of the most effective methods for the stereoselective synthesis of chiral amines is the asymmetric reduction of prochiral imines. nih.govcore.ac.uknih.govresearchgate.netrsc.org This can be achieved using chiral catalysts, such as iridium or rhodium complexes with chiral ligands, or through the use of chiral auxiliaries. youtube.com For instance, the imine precursor to this compound, which can be formed by the condensation of 4-methyl-2-aminobenzaldehyde with naphthalene, could be subjected to asymmetric hydrogenation to yield enantiomerically enriched products. Alternatively, the reduction of an imine derived from 1-naphthaldehyde (B104281) and 4-methyl-2-nitroaniline, followed by reduction of the nitro group, could also provide a route to chiral analogues.
The stereoselective reduction of imines using trichlorosilane, catalyzed by chiral Lewis bases such as picolinamides, is a well-established metal-free method for producing enantioenriched amines. nih.gov This approach has been successfully applied to a range of substituted imines. nih.gov
Another strategy involves the use of chiral substrates or auxiliaries to direct the stereochemical outcome of a reaction. youtube.com For example, a chiral auxiliary attached to the nitrogen atom could direct the diastereoselective reduction of a related imine, with subsequent removal of the auxiliary to afford the enantiopure amine.
| Asymmetric Strategy | Key Transformation | Catalyst/Reagent | Potential Outcome | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Reduction of prochiral imine | Chiral Ir or Rh complexes | Enantiomerically enriched amine | nih.govrsc.org |
| Organocatalytic Reduction | Reduction of prochiral imine | Trichlorosilane, Chiral Lewis base | Enantiomerically enriched amine | nih.govcore.ac.uk |
| Chiral Auxiliary | Diastereoselective reaction | Chiral auxiliary on nitrogen | Enantiomerically pure amine after auxiliary removal | youtube.com |
Applications and Advanced Research Trajectories of 4 Methyl 2 Naphthalen 1 Ylmethyl Aniline in Chemical Sciences
Role of 4-Methyl-2-(naphthalen-1-ylmethyl)aniline in Organic Synthesis and Functional Material Design.
Beyond catalysis, the compound serves as a valuable precursor in the synthesis of more complex molecules and is considered in the context of functional material development.
This compound is a recognized intermediate in organic synthesis. Its structure can be accessed through the reduction of related imines. For example, α-Naphthyliden-4-methylanilin can be reduced using zinc powder in an aqueous medium to yield 4-methyl-N-(naphthalen-1-ylmethyl)aniline with high efficiency. molaid.com Conversely, as previously mentioned, it serves as the precursor for the synthesis of α-Naphthyliden-4-methylanilin via catalytic dehydrogenation. molaid.com This reversible transformation highlights its role as a stable intermediate that can be used to access both amine and imine functionalities. The structural motifs present in this compound are also found in more complex structures, such as derivatives of 2,4-di-methyl-aniline which can be used to synthesize N,N'-bis-(2,4-di-methyl-phen-yl)piperazine, a molecule with a more elaborate three-dimensional architecture. nih.gov
The construction of polymers such as polyamides and polyurethanes relies on the step-growth polymerization of difunctional or polyfunctional monomers. For polyamides, this typically involves the reaction of a diamine with a dicarboxylic acid, while for polyurethanes, it involves a diol reacting with a diisocyanate. researchgate.net
This compound is a monoamine, meaning it possesses only one reactive amine group. Due to this monofunctionality, it cannot act as a repeating building block to form a linear polymer chain in these types of polymerizations. Instead, its chemical structure dictates that it would function as a chain terminator or a capping agent. In this role, it would react with a growing polymer chain end, preventing further elongation and controlling the final molecular weight of the polymer. For instance, secondary amines like N-methyl aniline (B41778) have been used to end-cap polyurethane prepolymers, which are then used to synthesize poly(urethane-imide)s. While this demonstrates the principle, specific literature detailing the use of this compound for this purpose is not widely available.
The electrochemical polymerization of some naphthylamine derivatives, such as 2-methyl-1-naphthylamine, has been shown to produce oligomeric chains. This alternative polymerization method proceeds through the formation of radical cations and subsequent coupling, a pathway that does not rely on the traditional difunctional monomer approach. However, the application of this method to this compound has not been specifically documented in the reviewed sources.
Interactive Table 2: Principle of Monomer Functionality in Polymerization
| Polymer Type | Required Monomer Functionality | Role of a Difunctional Monomer (e.g., Diamine) | Role of a Monofunctional Monomer (e.g., this compound) |
|---|---|---|---|
| Polyamide | Diamine + Dicarboxylic Acid | Chain propagation by forming repeating amide links. | Chain termination by forming a non-reactive end group. |
| Polyurethane | Diol + Diisocyanate | Chain propagation by forming repeating urethane (B1682113) links. | Chain termination by reacting with an isocyanate group to cap the chain. |
Precursor for Advanced Supramolecular Assemblies and Crystal Engineering
The molecular architecture of this compound, characterized by a hydrogen bond donor (the secondary amine), a bulky naphthalene (B1677914) ring, and a substituted phenyl ring, makes it an exemplary precursor for the construction of advanced supramolecular assemblies. The principles of crystal engineering, which involve the rational design of solid-state structures, can be effectively applied to this molecule to direct the formation of specific crystalline architectures with desired properties. The non-covalent interactions, such as hydrogen bonds and π-π stacking, are the primary tools in orchestrating the self-assembly of these molecules into well-defined one-, two-, or three-dimensional networks.
In related systems, such as Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, the resulting metal complexes have been shown to form intricate supramolecular structures. researchgate.net These structures are often stabilized by a combination of coordination bonds and non-covalent interactions, highlighting the importance of the aromatic backbone in directing the assembly. researchgate.net For this compound, the N-H group can act as a reliable hydrogen bond donor, while the nitrogen atom and the aromatic rings can serve as hydrogen bond acceptors. The large surface area of the naphthalene moiety provides a significant driving force for π-π stacking interactions, which can lead to the formation of columnar or layered structures.
| Interaction Type | Potential Role in Supramolecular Assembly | Influencing Factors |
| Hydrogen Bonding | Formation of chains, layers, or discrete synthons. | Presence of N-H donor and aromatic π-acceptors. |
| π-π Stacking | Stabilization of extended structures, formation of columnar or lamellar arrays. | Large aromatic surface of the naphthalene and phenyl rings. |
| Van der Waals Forces | Contribution to overall crystal packing and density. | Steric bulk of the naphthalen-1-ylmethyl and methyl groups. |
Chemosensing and Biosensing Applications of this compound and its Derivatives (Mechanistic Focus)
Derivatives of this compound are promising candidates for the development of chemosensors and biosensors due to the inherent photophysical properties of the naphthalene group and the ease with which the aniline nitrogen can be functionalized. The naphthalene moiety often serves as a fluorophore, while the aniline component can be modified to introduce a specific recognition site for an analyte of interest.
Optical Sensing: The primary mechanism for optical sensing in derivatives of this compound is based on the modulation of the fluorescence of the naphthalene unit upon binding of an analyte. This can occur through several processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). In a typical PET-based sensor, the aniline nitrogen, with its lone pair of electrons, can act as a PET donor, quenching the fluorescence of the naphthalene fluorophore. Upon binding of a cation to a receptor site attached to the aniline, the electron-donating ability of the nitrogen is suppressed, leading to an enhancement of fluorescence ("turn-on" sensing). nih.gov Conversely, interaction with an electron-deficient analyte could enhance the PET process, causing further fluorescence quenching ("turn-off" sensing). nih.gov
Electrochemical Sensing: Electrochemical sensors based on derivatives of this compound would rely on changes in the redox properties of the molecule upon analyte binding. The aniline moiety is electroactive and can be oxidized. The binding of an analyte can alter the electron density at the aniline nitrogen, thereby shifting the oxidation potential. This shift can be detected using techniques such as cyclic voltammetry or differential pulse voltammetry, providing a quantitative measure of the analyte concentration.
The key to developing a selective sensor lies in the design of the receptor unit. For metal ion sensing, the aniline nitrogen can be incorporated into a chelating moiety, such as a crown ether or a polyamine chain. The size of the chelating cavity and the nature of the donor atoms will determine the selectivity for a particular metal ion. For instance, Schiff base derivatives of naphthaldehyde have been successfully employed for the selective detection of Cu²⁺ and Ni²⁺. nih.gov
For the recognition of anions, the N-H group of the secondary amine can be utilized as a hydrogen bond donor. By incorporating additional hydrogen bond donors, a binding pocket with a specific geometry and electronic character can be created to selectively bind anions like fluoride (B91410) or cyanide. researchgate.net The selectivity can be further enhanced by controlling the steric environment around the binding site, where the bulky naphthalen-1-ylmethyl group can play a crucial role in preventing the binding of larger, interfering analytes.
| Sensing Mechanism | Principle | Typical Analytes | Example from Related Compounds |
| Fluorescence "Turn-on" | Inhibition of PET upon analyte binding. | Cations (e.g., Zn²⁺) | Naphthaldehyde-2-pyridinehydrazone derivatives for Zn²⁺ detection. nih.gov |
| Fluorescence "Turn-off" | Enhanced PET or energy transfer to the analyte. | Metal ions (e.g., Cu²⁺, Ni²⁺), nitroaromatics. | Naphthaldehyde-based Schiff base for Cu²⁺ and Ni²⁺ sensing. nih.gov |
| Colorimetric | Change in the ICT character upon analyte interaction. | Anions (e.g., F⁻, CN⁻) | Naphthalene-based sensors for bioactive anions. researchgate.net |
| Electrochemical | Shift in redox potential upon analyte binding. | Electroactive species. | General principle for aniline-containing compounds. |
Explorations of this compound in Medicinal Chemistry Research (Mechanistic and Interaction Focus, no clinical)
The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. The focus of research in this area is on understanding the molecular interactions that govern the biological activity of its derivatives.
SAR studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on its interaction with a biological target. The naphthalene ring often engages in hydrophobic and π-π stacking interactions within the binding pocket of a protein. The position of substitution on the naphthalene ring can significantly influence binding affinity.
The aniline part of the molecule offers several points for modification. The secondary amine can act as a hydrogen bond donor or acceptor. The methyl group on the phenyl ring can be replaced with other substituents to probe the steric and electronic requirements of the binding site. For instance, in a series of sulphonamide derivatives bearing a naphthalene moiety, the introduction of electron-donating groups on a phenyl ring increased antiproliferative activity, and a naphthalen-1-yl group was found to be optimal for activity. nih.gov In another study on naphthalene-based inhibitors of SARS-CoV-2 papain-like protease, the introduction of a fluoro substituent was a key strategy. nih.gov
Derivatives of this compound can be designed as enzyme inhibitors. The naphthalene moiety can serve as an anchor, binding to a hydrophobic region of the enzyme's active site. The rest of the molecule can then be tailored to interact with specific amino acid residues to achieve potent and selective inhibition. For example, terbinafine, an antifungal agent, contains a naphthalene methylamine (B109427) core and functions by inhibiting squalene (B77637) epoxidase. ijpsjournal.com
The mechanism of inhibition can be elucidated through enzyme kinetics and structural biology studies. For instance, a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide, was found to inhibit β-1,3-glucanase in Rhizoctonia solani, with the inhibitory effect being concentration-dependent. mdpi.com Binding affinity studies, using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), can provide quantitative data on the strength of the interaction between the inhibitor and the enzyme. Molecular docking and molecular dynamics simulations can further provide insights into the binding mode and the key interactions at the atomic level. nih.gov
| Compound Class | Target | Key SAR Findings | Reported IC₅₀/Activity |
| Sulphonamide derivatives with naphthalene moiety nih.gov | Tubulin polymerization | Naphthalen-1-yl group was optimal for activity. Electron-donating groups on the phenyl ring increased activity. | Compound 5c showed an IC₅₀ of 0.51 µM against MCF-7 cells. |
| Naphthalene-based inhibitors nih.gov | SARS-CoV-2 Papain-like protease (PLpro) | Introduction of a fluoro substituent is a key design strategy. | A control compound, 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, had an IC₅₀ of 5.0 µM. |
| Naphthoquinone analogues nih.gov | Cancer cell lines | Imidazole derivatives showed a good balance of potency and selectivity. | Compound 44 had an IC₅₀ of 6.4 µM. |
Emerging Research Directions and Unresolved Questions for 4 Methyl 2 Naphthalen 1 Ylmethyl Aniline
Development of Novel and Efficient Synthetic Routes with Atom Economy and Sustainability
Current synthetic strategies for 4-Methyl-2-(naphthalen-1-ylmethyl)aniline often involve multi-step processes that may not be optimized for atom economy or sustainability. A significant research thrust is the development of new synthetic methodologies that are both efficient and environmentally benign. This includes the exploration of catalytic systems that can facilitate the synthesis with higher yields and fewer byproducts. evitachem.com The reduction of the nitro group to an amine, a key step in some synthetic pathways, is an area where the use of advanced catalytic systems could improve efficiency. evitachem.com
Future work should focus on one-pot syntheses, minimizing the need for isolation and purification of intermediates, which would contribute to a more sustainable process. The principles of green chemistry, such as the use of renewable starting materials and solvents, should be central to the development of these new routes.
Exploration of Advanced Catalytic Systems Incorporating this compound
The potential of this compound as a ligand or component in advanced catalytic systems is an area ripe for exploration. Its structural features, including the aniline (B41778) and naphthalene (B1677914) moieties, suggest it could be a valuable scaffold for the design of novel catalysts. Research is needed to investigate how this compound can be incorporated into homogeneous and heterogeneous catalytic systems.
The development of catalysts based on this compound could lead to new applications in organic synthesis, such as in cross-coupling reactions or asymmetric catalysis. Understanding the electronic and steric effects of this ligand on a metal center will be crucial for designing highly active and selective catalysts.
Deeper Mechanistic Understanding of its Interactions at the Molecular and Supramolecular Levels
A thorough understanding of the non-covalent interactions involving this compound is essential for predicting its behavior in various chemical and biological systems. While the basic mechanism of action is being studied, a deeper dive into its molecular and supramolecular interactions is required. evitachem.com This includes studying hydrogen bonding, π-π stacking, and other weak interactions that can influence its assembly and recognition properties.
Computational modeling and advanced spectroscopic techniques could be employed to elucidate the nature of these interactions. Such studies would provide valuable insights into its potential use in areas like host-guest chemistry, crystal engineering, and the design of self-assembling materials.
Sustainable and Scalable Production Methodologies for Industrial and Academic Use
For this compound to be utilized in broader industrial and academic applications, the development of sustainable and scalable production methods is paramount. Current laboratory-scale syntheses may not be directly transferable to large-scale production. Research should focus on optimizing reaction conditions, including solvent choice, temperature, and pressure, to ensure a process that is both economically viable and environmentally responsible.
The development of continuous flow processes could offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. Furthermore, efficient purification techniques are necessary to obtain the compound in high purity for various applications. evitachem.com
Integration of this compound into Novel Functional Material Platforms
The unique photophysical and electronic properties that may arise from the combination of the aniline and naphthalene groups make this compound an attractive building block for novel functional materials. Its potential use in the production of dyes and pigments has been noted. evitachem.com Further research is needed to explore its integration into polymers, metal-organic frameworks (MOFs), and other material platforms.
Investigations into the electroluminescent and conductive properties of materials containing this compound could open up applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The design and synthesis of new polymers and co-polymers incorporating this moiety could lead to materials with tailored optical and electronic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyl-2-(naphthalen-1-ylmethyl)aniline, and how can purity be ensured during synthesis?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with boronic ester intermediates, as demonstrated in the synthesis of structurally analogous compounds (e.g., 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) .
- Purification : Employ silica gel column chromatography with eluents like ethyl acetate/hexane mixtures. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic signals such as aromatic protons (δ 7.54 ppm for naphthalene H-3), NH₂ groups (δ 4.73 ppm as broad singlet), and methyl substituents (δ 2.0–2.5 ppm) .
- IR Spectroscopy : Detect NH stretches (~3375 cm⁻¹) and aromatic C=C vibrations (~1414 cm⁻¹) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the photocatalytic degradation of aniline derivatives like this compound?
- Methodology :
- Box-Behnken Design : Use 4 variables (e.g., catalyst loading, pH, irradiation time, initial concentration) at 3 levels to minimize experimental runs (e.g., 27 tests). Analyze via Minitab 17 for response surface modeling .
- Example Variables :
| Variable | Low Level | Medium Level | High Level |
|---|---|---|---|
| Catalyst (mg/L) | 50 | 100 | 150 |
| pH | 3 | 6 | 9 |
Q. How can computational modeling predict the environmental fate and toxicity of this compound?
- Methodology :
- QSAR Models : Calculate descriptors like XLogP (5.0) and H-bond acceptors (2) to predict bioavailability and persistence .
- Toxicokinetics : Simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using software like Schrödinger Suite. Compare with toxicological profiles of naphthalene derivatives (e.g., hepatic/renal effects) .
Q. What are the challenges in resolving crystallographic data for structurally complex aniline derivatives?
- Methodology :
- SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule structures. Address twinning or disorder in naphthalene moieties via iterative least-squares minimization .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen bonding networks to validate molecular geometry .
Q. How can divergent synthesis approaches be applied to generate tetracyclic analogs from this compound?
- Methodology :
- Cyclization Reactions : Use HCl/NaNO₂ for diazotization, followed by NaN₃ for azide formation to construct indoloquinoline scaffolds .
- Yield Optimization : Adjust reaction temperature (e.g., 0°C for diazotization) and stoichiometry (e.g., 2.1 eq. NaN₃) to favor ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
